molecular formula C21H24F26O2Si3 B6356984 Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane CAS No. 521069-00-1

Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane

Cat. No.: B6356984
CAS No.: 521069-00-1
M. Wt: 886.6 g/mol
InChI Key: VSLHCOZVHMYAKT-UHFFFAOYSA-N
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Description

Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane is a specialized organosilane compound with the molecular formula C21H24F26O2Si3. This compound is characterized by the presence of perfluorinated alkyl groups, which impart unique properties such as high thermal stability, chemical resistance, and low surface energy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane typically involves the hydrosilylation reaction between a hydrosilane and a perfluorinated alkene. The reaction is catalyzed by a platinum-based catalyst under controlled conditions of temperature and pressure .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of high-purity starting materials and advanced purification techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the compound can yield silanols and perfluorinated alcohols .

Scientific Research Applications

Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane exerts its effects is primarily through the interaction of its perfluorinated alkyl groups with various molecular targets. These interactions result in the formation of stable, low-energy surfaces that repel water and oil. The compound’s chemical resistance is attributed to the strong carbon-fluorine bonds present in the perfluorinated alkyl groups .

Comparison with Similar Compounds

Similar Compounds

  • Bis(tridecafluoro-1,1,2,2-tetrahydrooctyl)tetramethyldisiloxane
  • Bis(perfluorooctyl)dimethylsiloxy]methylsilane

Uniqueness

Bis((tridecafluoro-1,1,2,2-tetrahydrooctyl)dimethylsiloxy)methylsilane is unique due to its specific combination of perfluorinated alkyl groups and siloxane backbone, which imparts a balance of hydrophobicity, chemical resistance, and thermal stability. This makes it particularly suitable for applications requiring durable and long-lasting surface treatments .

Properties

CAS No.

521069-00-1

Molecular Formula

C21H24F26O2Si3

Molecular Weight

886.6 g/mol

IUPAC Name

[[dimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]oxy-methylsilyl]oxy-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

InChI

InChI=1S/C21H24F26O2Si3/c1-50(48-51(2,3)8-6-10(22,23)12(26,27)14(30,31)16(34,35)18(38,39)20(42,43)44)49-52(4,5)9-7-11(24,25)13(28,29)15(32,33)17(36,37)19(40,41)21(45,46)47/h50H,6-9H2,1-5H3

InChI Key

VSLHCOZVHMYAKT-UHFFFAOYSA-N

SMILES

C[Si](O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C[SiH](O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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